N-(2,3-dimethylphenyl)butanamide
Description
N-(2,3-Dimethylphenyl)butanamide is a secondary amide featuring a butanamide group (-CONH-) attached to a 2,3-dimethyl-substituted aromatic ring. For instance, similar compounds like N-(2,3-dimethylphenyl)benzenesulfonamide are synthesized via reactions between 2,3-dimethylaniline and sulfonyl/acid chloride derivatives in basic media . The 2,3-dimethylphenyl group likely enhances steric bulk and lipophilicity, influencing solubility and biological interactions. Potential applications may include agrochemical or pharmaceutical uses, as seen in structurally related compounds .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-6-12(14)13-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
RZNFUDMRDGGEKU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-(2,3-dimethylphenyl)butanamide and its analogs:
Key Observations:
Structural Variations: Backbone Differences: The substitution of butanamide with sulfonamide (e.g., C₁₄H₁₅NO₂S) introduces a sulfonyl group (-SO₂-), increasing polarity and hydrogen-bonding capacity compared to the less polar butanamide . Substituent Effects: Chloro and isopropyl groups in 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide enhance its agrochemical utility, likely by improving binding to plant enzyme targets .
Biological Activity :
- N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibit antibacterial activity, attributed to the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase . Butanamide analogs, lacking this group, may require different mechanisms for bioactivity.
- Regulatory challenges exist for butanamide derivatives like N-ethyl-2,2-diisopropylbutanamide, where insufficient toxicological data delay safety approvals .
For example, N-(3-methylphenyl)-2-phenylbutanamide (C₁₇H₁₉NO) has a higher molar mass (253.34 g/mol) and likely lower solubility than this compound .
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